4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Substitution Reaction: The 5-position of the thiadiazole ring is then substituted with a 3-phenylpropyl group through a nucleophilic substitution reaction.
Amidation: The final step involves the reaction of the substituted thiadiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like triethylamine for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(3-phenylpropyl)benzamide: Similar structure but lacks the thiadiazole ring.
4-ethoxy-N-(1-phenylpropyl)benzamide: Similar structure with a different substitution pattern on the phenylpropyl group.
3,4,5-triethoxy-N-(3-phenylpropyl)benzamide: Contains additional ethoxy groups on the benzamide ring.
Uniqueness
4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct biological activities and chemical properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential as a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-17-13-11-16(12-14-17)19(24)21-20-23-22-18(26-20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,23,24) |
InChI Key |
DOEFOIYODSDMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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